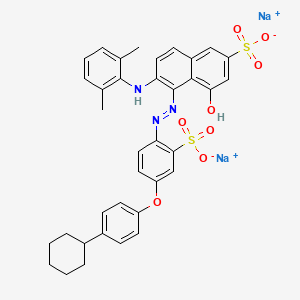
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile is a complex polymer known for its diverse applications in various fields. This compound is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. It exhibits unique properties due to the combination of these monomers, making it valuable in industrial and scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the radical polymerization of the monomers 2-propenoic acid, 2-methyl-, 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions. The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used for large-scale production, as it allows for better control over the molecular weight distribution and particle size of the polymer. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.
化学反应分析
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert nitrile groups to amines.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, the methoxymethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymer.
Reduction: Amine-functionalized polymer.
Substitution: Alkyl-functionalized polymer.
科学研究应用
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer can form hydrogels that encapsulate therapeutic agents, releasing them in a controlled manner. The molecular targets and pathways involved vary based on the functional groups present on the polymer chain and their interactions with biological molecules or other chemicals.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile imparts distinct properties such as enhanced chemical resistance, mechanical strength, and versatility in functionalization. This makes it particularly suitable for applications requiring durable and adaptable materials.
属性
CAS 编号 |
73383-66-1 |
|---|---|
分子式 |
C17H26N2O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile |
InChI |
InChI=1S/C6H11NO2.C4H6O2.C4H6.C3H3N/c1-5(2)6(8)7-4-9-3;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1,4H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChI 键 |
ANDHJHOVOPGERY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NCOC.CC(=C)C(=O)O.C=CC=C.C=CC#N |
相关CAS编号 |
73383-66-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

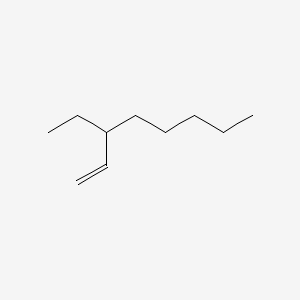
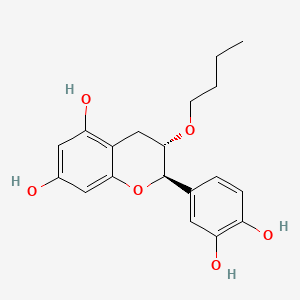
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
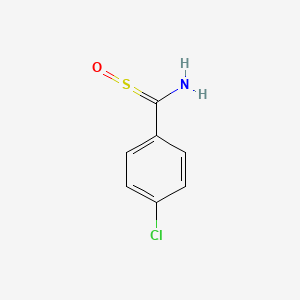
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
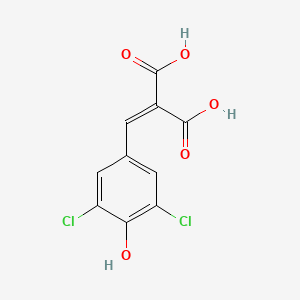
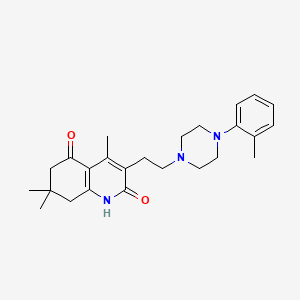

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
